molecular formula C11H9BrO3 B2610934 6-Bromo-2-carboxymethyl-1-indanone CAS No. 181477-10-1

6-Bromo-2-carboxymethyl-1-indanone

Cat. No. B2610934
CAS RN: 181477-10-1
M. Wt: 269.094
InChI Key: FVODCNPPJOKTQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 1-indanones, a class of compounds to which 6-Bromo-2-carboxymethyl-1-indanone belongs, has been extensively studied . More than 100 synthetic methods have been reported, utilizing starting materials such as carboxylic acids, esters, diesters, acid chlorides, ketones, alkynes, and alcohols .


Molecular Structure Analysis

The molecular structure of 6-Bromo-1-indanone, a related compound, consists of a nine-carbon (C9) backbone with seven hydrogen (H7) atoms, one bromine (Br), and one oxygen (O) atom . The exact structure of 6-Bromo-2-carboxymethyl-1-indanone might differ slightly due to the presence of the carboxymethyl group.


Physical And Chemical Properties Analysis

6-Bromo-1-indanone, a related compound, is a solid at 20°C and should be stored under inert gas due to its air sensitivity . It has a molecular weight of 211.06 and a melting point of 111-115°C .

Scientific Research Applications

Biological Activity

1-Indanones, which include 6-Bromo-2-carboxymethyl-1-indanone, have a broad range of biological activity . They are potent antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer compounds . Moreover, they can be used in the treatment of neurodegenerative diseases .

Antiviral and Antibacterial Agents

1-Indanone derivatives have been studied for their applications as antiviral and antibacterial agents . This makes 6-Bromo-2-carboxymethyl-1-indanone a potential candidate for the development of new antiviral and antibacterial drugs.

Anticancer Drugs

1-Indanone derivatives, including 6-Bromo-2-carboxymethyl-1-indanone, have shown potential as anticancer drugs . They have been evaluated against various tumor cells and have shown moderate to good antitumor activity .

Alzheimer’s Disease Treatment

1-Indanones have been used in pharmaceuticals for the treatment of Alzheimer’s disease . This suggests that 6-Bromo-2-carboxymethyl-1-indanone could potentially be used in the development of new treatments for Alzheimer’s disease.

Cardiovascular Drugs

1-Indanones have also been used in cardiovascular drugs . This indicates that 6-Bromo-2-carboxymethyl-1-indanone could potentially be used in the development of new cardiovascular treatments.

Insecticides, Fungicides, and Herbicides

1-Indanones have been used as effective insecticides, fungicides, and herbicides . This suggests that 6-Bromo-2-carboxymethyl-1-indanone could potentially be used in the development of new pesticides.

Hepatitis C Treatment

1-Indanones have been used in the development of non-nucleoside, low molecular drugs for the hepatitis C treatment, which inhibit HCV replication . This suggests that 6-Bromo-2-carboxymethyl-1-indanone could potentially be used in the development of new treatments for hepatitis C.

Synthesis of Other Compounds

6-Bromo-2-carboxymethyl-1-indanone can be used in the synthesis of other compounds. For example, it can be used in the Nazarov reaction of chalcone to give 6-methoxy-3-phenyl-1-indanone .

Safety and Hazards

6-Bromo-1-indanone can cause skin and eye irritation . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be worn when handling this compound .

properties

IUPAC Name

2-(5-bromo-3-oxo-1,2-dihydroinden-2-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrO3/c12-8-2-1-6-3-7(4-10(13)14)11(15)9(6)5-8/h1-2,5,7H,3-4H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVODCNPPJOKTQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)C2=C1C=CC(=C2)Br)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-2-carboxymethyl-1-indanone

CAS RN

181477-10-1
Record name 2-(6-bromo-1-oxo-2,3-dihydro-1H-inden-2-yl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

6-Bromo-1-indanone (142 g, 672 mmol) in tetrahydrofuran (1200 mL) was added slowly to refluxing dimethyl carbonate (143 mL, 1680 mmol), sodium hydride (80.6 g, 2020 mmol, 60% in oil, washed with pentane after weighing) and tetrahydrofuran (1200 mL). After refluxing the mixture for 2.5 hours, acetic acid (240 mL) was added dropwise at 0° C. and then allowed to warm to room temp. The mixture was partitioned between diethyl ether/dichloromethane and dilute aqueous hydrochloric acid. The organic layer was washed with 2N hydrochloric acid, water, aqueous sodium bicarbonate, and brine and was then dried over sodium sulfate to obtain a brown solid after removing solvent under vacuum, (176 g, 97%, crude), 124.5-127.5° C. m.p. 1H-NMR (300 MHz, CDCl3) (a ratio of approximately 3:1 enol to ketone tautomers) 7.91 (d, 0.27H), 7.77 (d, 0.73H, J=1.8), 7.73 (dd, 0.27H), 7.54 (dd, 0.73H, J=8.1, 1.8), 7.39 (d, 0.27H), 7.34 (d, 0.73H, J=7.9), 3.86 (s, 2.19H), 3.83 (m, 0.27H), 3.80 (s, 0.81H), 3.50 (m, 0.27H), 3.47 (s, 1.46H), 3.32 (m, 0.27H).
Quantity
142 g
Type
reactant
Reaction Step One
Quantity
1200 mL
Type
solvent
Reaction Step One
Quantity
143 mL
Type
reactant
Reaction Step Two
Quantity
80.6 g
Type
reactant
Reaction Step Two
Quantity
1200 mL
Type
solvent
Reaction Step Two
Quantity
240 mL
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.